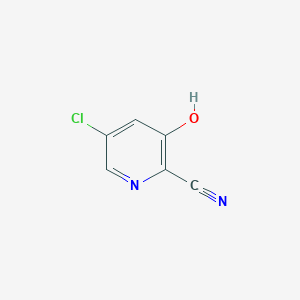
5-Chloro-3-hydroxypicolinonitrile
Descripción general
Descripción
5-Chloro-3-hydroxypicolinonitrile is a chemical compound with the molecular formula C6H3ClN2O It is a derivative of picolinonitrile, characterized by the presence of a chlorine atom at the 5-position and a hydroxyl group at the 3-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 5-Chloro-3-hydroxypicolinonitrile involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by the cleavage of the N-O bond in isoxazolopyridines. This method is performed under mild reaction conditions in a stepwise and one-pot fashion . Another reported procedure includes the formation of carbamate from 3-hydroxy-picolinonitrile, followed by ortho-lithiation and subsequent electrophilic trapping of the iodine or formyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-hydroxypicolinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The hydroxyl group at the 3-position can undergo oxidation to form a carbonyl group or reduction to form a methylene group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Gold(I) Catalysts: Used in the cyclization of 4-propargylaminoisoxazoles.
Lithium Reagents: Used in ortho-lithiation reactions.
Electrophilic Trapping Agents: Such as iodine or formyl groups.
Major Products Formed
The major products formed from the reactions of this compound include various substituted picolinonitriles and complex heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Chloro-3-hydroxypicolinonitrile has several scientific research applications, including:
Organic Synthesis: It serves as a valuable intermediate for the synthesis of 2,3,4-trisubstituted pyridines, which are found in biologically active molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-hydroxypicolinonitrile involves its interaction with various molecular targets and pathways. The presence of the chlorine and hydroxyl groups allows it to participate in a range of chemical reactions, leading to the formation of biologically active compounds. The specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or material science.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Chloro-3-hydroxypicolinonitrile include:
3-Hydroxy-4-substituted Picolinonitriles: These compounds have similar structures but with different substituents at the 4-position.
2,3,4-Trisubstituted Pyridines: These compounds share the pyridine ring structure with multiple substituents.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which provides unique reactivity and potential applications in various fields. The combination of the chlorine and hydroxyl groups on the pyridine ring allows for diverse chemical transformations and the synthesis of complex molecules.
Propiedades
IUPAC Name |
5-chloro-3-hydroxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-4-1-6(10)5(2-8)9-3-4/h1,3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALIPPDQWVRUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


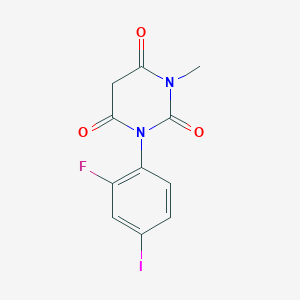
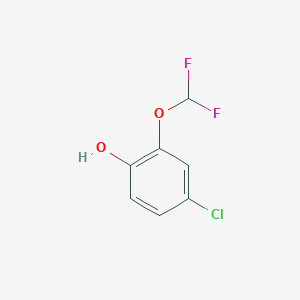


![Benzyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1398105.png)
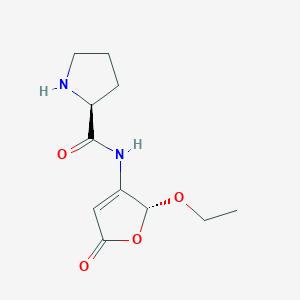
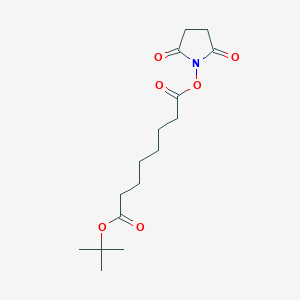

![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B1398111.png)
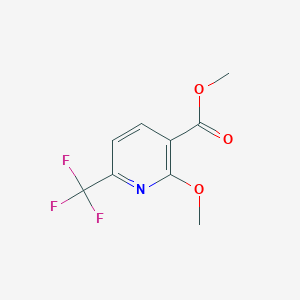
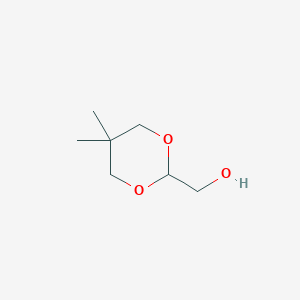
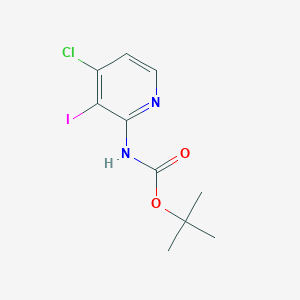
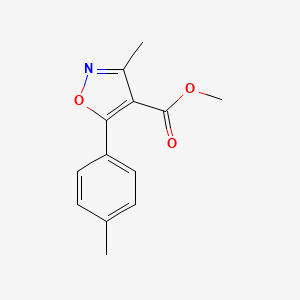
![Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1398120.png)
